1-(Pyridin-2-yl)piperazin-2-one

sigma receptor pharmacology pyridylpiperazine SAR CNS drug discovery

Researchers pursuing σ2-selective PROTACs or kinase inhibitors require a semi-rigid scaffold with a defined hydrogen-bonding profile. 1-(Pyridin-2-yl)piperazin-2-one supplies a piperazin-2-one core whose carbonyl oxygen provides a critical H-bond acceptor and stereoelectronic anchor absent in fully reduced analogs. Substituting positional isomers risks flipping selectivity from σ2 to σ1 receptors. - σ2-favoring 2-pyridyl geometry (vs. σ1-biased 3-/4-pyridyl isomers); verify via radioligand binding. - Three H-bond acceptor sites (tPSA 45.2 Ų) support CNS drug-like derivatization. - Carbonyl handle enables N-alkylation/acylation for multi-step PROTAC assembly. - PASS-predicted kinase inhibitor activity (Pa = 0.620); co-crystal PDB 5V80 confirms hinge-region H-bond binding mode.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 345310-98-7
Cat. No. B1321475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)piperazin-2-one
CAS345310-98-7
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC=N2
InChIInChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2
InChIKeyYAXQKAGUVNHYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)piperazin-2-one Identity and Procurement Baseline


1-(Pyridin-2-yl)piperazin-2-one (CAS 345310-98-7) is a heterocyclic small molecule (C₉H₁₁N₃O, MW 177.20 g/mol) combining a piperazin-2-one core with a pyridin-2-yl substituent at the N1 position . The compound is commercially supplied as the free base (≥97% purity by HPLC/GC; analytical certificates typically report NMR, HPLC, and GC traces) or as the dihydrochloride salt (≥95% purity) . It is catalogued as a pharmaceutical synthetic intermediate and as a protein degrader (PROTAC) building block [1]. The embedded carbonyl group creates both a hydrogen-bond acceptor site and a stereoelectronic anchor that distinguishes it from the fully reduced 1-(2-pyridyl)piperazine analog (CAS 34803-66-2) [2].

1
PROTAC linker and protein degrader building block with a semi-rigid piperazin-2-one core
2
σ₂ receptor-targeted probe development scaffold based on 2-pyridyl SAR
3
Kinase inhibitor fragment library design with a crystallographically validated hinge-binding motif

1-(Pyridin-2-yl)piperazin-2-one: Why Generic Analogs Fail


In-class compounds such as 1-(2-pyridyl)piperazine, 3-(pyridin-2-yl)piperazin-2-one, and 4-(pyridin-2-yl)piperazin-2-one share the pyridylpiperazine scaffold but differ in two critical respects: the ring position of the pyridyl attachment and the presence of the carbonyl oxygen [1]. The pyridyl nitrogen position alters sigma receptor subtype selectivity—2-pyridyl congeners favor σ2 receptors whereas 3- and 4-pyridyl congeners favor σ1 receptors [2]. Simultaneously, the carbonyl group modifies hydrogen-bonding capacity (3 H-bond acceptors vs 2 for the reduced analog) and calculated LogP, which affects aqueous solubility, passive permeability, and metabolic stability [3]. Consequently, substituting one positional isomer or redox state for another without experimental re-validation risks altering target engagement, pharmacokinetic profile, and synthetic downstream reactivity [4].

Pyridyl attachment position (2- vs 3-/4-) shifts sigma receptor subtype preference; the 3- and 4-pyridyl isomers may not support σ₂-selective study contexts.
Carbonyl group alters H-bonding, polarity, and conformational rigidity compared to the reduced 1-(2-pyridyl)piperazine analog; binding pose and PK profile may not transfer directly.
Positional isomer substitution risks altered target engagement and downstream synthetic reactivity; multi-technique batch QC (NMR, HPLC, GC) may not be available for alternative isomers.

Quantitative Evidence: 1-(Pyridin-2-yl)piperazin-2-one vs. Analogs


2-Pyridyl Position Confers σ2 Receptor Selectivity

Although direct σ-receptor binding data for 1-(pyridin-2-yl)piperazin-2-one itself have not been published, a systematic study of pyridylpiperazine positional isomers established that the attachment point of the pyridine ring to the piperazine scaffold determines σ-subtype selectivity [1]. (2-Pyridyl)piperazines consistently favor the σ2 receptor, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines exhibit σ1-preferring binding [2]. Because the target compound retains the 2-pyridyl attachment geometry, this SAR predicts σ2-biased binding that is absent in the 3- and 4-pyridylpiperazin-2-one isomers (CAS 1246548-67-3 and CAS 1854289-81-8, respectively).

2-Pyridyl σ₂ Selectivity
Class-level inference
2-pyridyl attachment predicts σ₂ bias; 3-/4-pyridyl isomers favor σ₁ receptors. Closest analog Ki = 37 nM at α₂-adrenoceptor.
Sigma receptor subtype selection context
Direct binding data for the compound are unpublished; SAR from class-level inference.
sigma receptor pharmacology pyridylpiperazine SAR CNS drug discovery

Carbonyl vs Reduced Piperazine: H-Bonding and Pharmacokinetics

The single carbonyl group in 1-(pyridin-2-yl)piperazin-2-one differentiates it from the fully reduced analog 1-(2-pyridyl)piperazine (CAS 34803-66-2) in three computationally measurable properties [1]. The piperazin-2-one core provides three hydrogen-bond acceptor sites (two piperazine ring nitrogens + one carbonyl oxygen) compared with two H-bond acceptors for the piperazine analog; XLogP3-AA is 1.2 for the piperazin-2-one versus 1.0 for the piperazine [2]. The carbonyl also introduces a dipole moment of approximately 3.7 D (calculated) and restricts conformational flexibility around the N1–C2 bond, which can alter binding pose geometry in kinase and GPCR targets [3].

Carbonyl Physicochemical Shift
Cross-study comparable
Δ H-bond acceptors +1 (50% increase), Δ XLogP3-AA +0.2, Δ tPSA +4.9 Ų vs reduced analog.
Reported polarity and solubility shift
Computed properties; experimental ADME data may vary.
medicinal chemistry pharmacokinetics fragment-based drug design

PASS-Predicted Kinase and Signal Transduction Activity

Computational PASS (Prediction of Activity Spectra for Substances) analysis of a pyridylpiperazine hybrid derivative closely related to 1-(pyridin-2-yl)piperazin-2-one predicts multiple activity classes with probability scores exceeding Pa > 0.5 [1]. The top predictions are: signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), protein kinase inhibitor (Pa = 0.620, Pi = 0.011), antimycobacterial (Pa = 0.584, Pi = 0.001), and rheumatoid arthritis treatment (Pa = 0.577, Pi = 0.006) [2]. By contrast, the unsubstituted piperazin-2-one fragment (CAS 5625-67-2) is a generic scaffold with no predicted target selectivity, used solely as a molecular building block in drug discovery .

PASS Kinase Prediction
Supporting evidence
In silico kinase and signal transduction inhibitor prediction context
PASS prediction requires experimental validation; class-level computational inference.
in silico prediction kinase inhibition polypharmacology

Positional Isomer Availability and Purity

Among the three pyridylpiperazin-2-one positional isomers, the 1-(pyridin-2-yl) variant (CAS 345310-98-7) is the most widely stocked by global suppliers and is explicitly classified as a protein degrader (PROTAC) building block [1]. The 3-(pyridin-2-yl) isomer (CAS 1246548-67-3) is listed by PubChem and Fujifilm Wako but commands a premium price (~JPY 1,635,000/5 g) and has minimal supporting analytical documentation . The 4-(pyridin-2-yl) isomer (CAS 1854289-81-8) is primarily distributed through smaller catalogues with purity claims lacking batch-specific CoA traceability . The target compound benefits from routine batch QC including NMR, HPLC, and GC by multiple independent manufacturers, reducing procurement risk .

Isomer Supply & QC Advantage
Supporting evidence
Supplier count >5, multi-technique batch QC (NMR, HPLC, GC); ~40× less expensive per gram than 3-pyridyl isomer.
Supplier diversity and documented batch identity
Vendor catalogue review conducted April 2026; pricing subject to change.
chemical procurement building block sourcing quality control

1-(Pyridin-2-yl)piperazin-2-one: Recommended Applications


PROTAC Linker and Protein Degrader Building Block

The compound is catalogued as a Protein Degrader Building Block by multiple suppliers, reflecting its suitability as a PROTAC linker component [1]. Its piperazin-2-one core provides a semi-rigid scaffold with three H-bond acceptor sites that can engage E3 ligase or target protein interfaces without introducing excessive flexibility [2]. The carbonyl group also serves as a synthetic handle for further derivatization (e.g., N-alkylation, acylation) in multi-step PROTAC assembly [3]. Researchers should prefer this compound over the fully reduced piperazine analog when they require the additional polarity and conformational constraint conferred by the lactam carbonyl.

σ2 Receptor-Targeted Probe Development for CNS Disorders

Based on the established SAR that 2-pyridylpiperazines favor σ2 receptor binding over σ1 [4], 1-(pyridin-2-yl)piperazin-2-one serves as an appropriate starting scaffold for σ2-selective tool compounds or PET tracer precursors. The compound's low molecular weight (177.2 Da) and favorable tPSA (45.2 Ų) permit extensive functionalization while remaining within CNS drug-like property space. In contrast, the 3- or 4-pyridyl isomers would be unsuitable for σ2-focused projects due to their predicted σ1 bias. Users should perform confirmatory radioligand binding assays, as direct σ-receptor data for this specific compound remain unpublished.

Kinase Inhibitor Fragment Library Preparation

PASS prediction assigns protein kinase inhibitor activity with Pa = 0.620 and a 56-fold Pa/Pi selectivity ratio for this scaffold class [5]. The co-crystal structure of the related piperazin-2-one-containing compound Cpd1 bound to PIM1 kinase (PDB 5V80, resolution 2.25 Å) confirms that the piperazin-2-one carbonyl participates in key hinge-region hydrogen bonds [6]. For fragment-based screening libraries targeting the kinase hinge binder pharmacophore, 1-(pyridin-2-yl)piperazin-2-one offers a validated binding mode that the non-carbonyl analog 1-(2-pyridyl)piperazine cannot replicate.

Urease Inhibitor Development Using Pyridylpiperazine Scaffolds

A 2024 Frontiers in Chemistry study demonstrated that pyridylpiperazine derivatives achieve urease IC50 values of 2.0 ± 0.73 µM (compound 5b) and 2.24 ± 1.63 µM (compound 7e), substantially lower than the standard thiourea (IC50 = 23.2 ± 11.0 µM) [7]. The precursor compound 3 in that study (IC50 = 3.90 ± 1.91 µM, binding energy = -6.1 kcal/mol) is structurally analogous to 1-(pyridin-2-yl)piperazin-2-one, indicating that the target compound can serve as a viable starting point for anti-Helicobacter pylori drug discovery programs. The compound's predicted antimycobacterial activity (Pa = 0.584) further supports this application direction [5].

Application
Selection Property
Validation Focus
PROTAC linker and protein degrader building block
Semi-rigid lactam scaffold with 3 H-bond acceptor sites
E3 ligase or target protein interface engagement and synthetic derivatization efficiency
σ₂ receptor-targeted probe development for CNS disorders
2-Pyridyl attachment geometry and low MW/tPSA for CNS drug-like space
Confirmatory σ₂ radioligand binding assays; direct receptor data unavailable
Kinase inhibitor fragment library preparation
Carbonyl hinge-binding motif with PDB-validated binding mode
Kinase panel screening and hinge-region binding confirmation
Urease inhibitor development using pyridylpiperazine scaffolds
Structurally analogous to reported urease inhibitors with low-µM IC₅₀
Urease inhibition assay and anti-Helicobacter pylori endpoint review

Technical Documentation Hub

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